N-(hydroxymethyl)nonanamide
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Overview
Description
N-(hydroxymethyl)nonanamide is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(hydroxymethyl)nonanamide, also known as Nonivamide, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid and vanillylamine . The primary target of Nonivamide is the VR1 (vanilloid/TRPV1 receptor) .
Mode of Action
Nonivamide acts as an agonist of the VR1 receptor . This interaction with the VR1 receptor is similar to the action of Capsaicin . .
Biochemical Pathways
Capsaicin is known to affect various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation . It also regulates energy metabolism, DNA damage repair, gene expression, and stress response through these enzymes .
Result of Action
It has been studied for its anti-inflammatory properties, as well as in fat loss therapies and has demonstrated promising results .
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(hydroxymethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions[][1].
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Nonylamine derivatives.
Substitution: Various substituted nonanamide derivatives[][1].
Scientific Research Applications
N-(hydroxymethyl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a chemical intermediate in organic synthesis to prepare other compounds.
Biology: Investigated for its potential as a surfactant and preservative in biological systems.
Medicine: Explored for its potential use in drug formulations and as a component in topical treatments.
Industry:Comparison with Similar Compounds
Similar Compounds
- N-(hydroxymethyl)octanamide
- N-(hydroxymethyl)decanamide
- N-(hydroxymethyl)dodecanamide
Properties
IUPAC Name |
N-(hydroxymethyl)nonanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENIKIKWXFRDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325037 |
Source
|
Record name | N-(hydroxymethyl)nonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130535-83-0 |
Source
|
Record name | N-(hydroxymethyl)nonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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